molecular formula C9H7ClN2O B12591709 (3-Chloroanilino)ethanoyl cyanide CAS No. 872867-76-0

(3-Chloroanilino)ethanoyl cyanide

Cat. No.: B12591709
CAS No.: 872867-76-0
M. Wt: 194.62 g/mol
InChI Key: AHYVUAZTSYVEJJ-UHFFFAOYSA-N
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Description

(3-Chloroanilino)ethanoyl cyanide is an organic compound characterized by the presence of a chloro-substituted aniline group attached to an ethanoyl cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloroanilino)ethanoyl cyanide typically involves the reaction of 3-chloroaniline with ethanoyl chloride and a cyanide source. One common method is to react 3-chloroaniline with ethanoyl chloride in the presence of a base such as pyridine to form the intermediate (3-chloroanilino)ethanoyl chloride. This intermediate is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3-Chloroanilino)ethanoyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while hydrolysis can produce carboxylic acids.

Scientific Research Applications

(3-Chloroanilino)ethanoyl cyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloroanilino)ethanoyl cyanide involves its interaction with specific molecular targets and pathways. The cyanide group can inhibit enzymes by binding to their active sites, disrupting normal cellular functions. This inhibition can lead to various biochemical effects, including the disruption of cellular respiration and energy production .

Comparison with Similar Compounds

Similar Compounds

    3-Chloroaniline: Shares the chloro-substituted aniline group but lacks the ethanoyl cyanide moiety.

    Ethanoyl Cyanide: Contains the ethanoyl cyanide group but lacks the chloro-substituted aniline group.

    (3-Chloroanilino)acetic acid: Similar structure but with an acetic acid group instead of a cyanide group.

Uniqueness

(3-Chloroanilino)ethanoyl cyanide is unique due to the combination of the chloro-substituted aniline group and the ethanoyl cyanide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

872867-76-0

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

2-(3-chloroanilino)acetyl cyanide

InChI

InChI=1S/C9H7ClN2O/c10-7-2-1-3-8(4-7)12-6-9(13)5-11/h1-4,12H,6H2

InChI Key

AHYVUAZTSYVEJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC(=O)C#N

Origin of Product

United States

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